molecular formula C20H28N6O3 B2948598 1,6,7-trimethyl-3-(2-methylallyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915933-63-0

1,6,7-trimethyl-3-(2-methylallyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2948598
M. Wt: 400.483
InChI Key: SHVMAPKOUPWGKI-UHFFFAOYSA-N
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Description

1,6,7-trimethyl-3-(2-methylallyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H28N6O3 and its molecular weight is 400.483. The purity is usually 95%.
BenchChem offers high-quality 1,6,7-trimethyl-3-(2-methylallyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6,7-trimethyl-3-(2-methylallyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1,6,7-trimethyl-3-(2-methylallyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves the condensation of 2-morpholinoethylamine with 2,6-dimethyl-7-nitro-1H-imidazo[2,1-f]purin-4(5H)-one followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with 2-methylallyl bromide to form the desired product.

Starting Materials
2,6-dimethyl-7-nitro-1H-imidazo[2,1-f]purin-4(5H)-one, 2-morpholinoethylamine, 2-methylallyl bromide, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Ethanol, Diethyl ethe

Reaction
Step 1: Dissolve 2,6-dimethyl-7-nitro-1H-imidazo[2,1-f]purin-4(5H)-one in ethanol and add 2-morpholinoethylamine. Heat the mixture at reflux for 24 hours., Step 2: Cool the reaction mixture and filter the precipitate. Wash the solid with diethyl ether and dry under vacuum to obtain 2,6-dimethyl-7-(2-morpholinoethylamino)-1H-imidazo[2,1-f]purin-4(5H)-one., Step 3: Dissolve 2,6-dimethyl-7-(2-morpholinoethylamino)-1H-imidazo[2,1-f]purin-4(5H)-one in ethanol and add sodium borohydride. Stir the mixture at room temperature for 2 hours., Step 4: Add hydrochloric acid to the reaction mixture to adjust the pH to 1. Extract the product with diethyl ether and dry over anhydrous sodium sulfate., Step 5: Dissolve the resulting compound in ethanol and add 2-methylallyl bromide. Add sodium hydroxide to adjust the pH to 9 and stir the mixture at room temperature for 24 hours., Step 6: Acidify the reaction mixture with hydrochloric acid and extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired product.

properties

IUPAC Name

4,7,8-trimethyl-2-(2-methylprop-2-enyl)-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O3/c1-13(2)12-25-18(27)16-17(22(5)20(25)28)21-19-24(14(3)15(4)26(16)19)7-6-23-8-10-29-11-9-23/h1,6-12H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVMAPKOUPWGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCN4CCOCC4)N(C(=O)N(C3=O)CC(=C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione

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